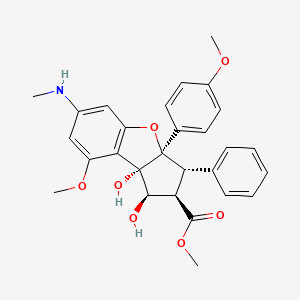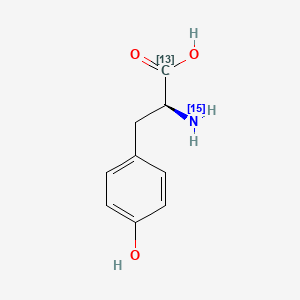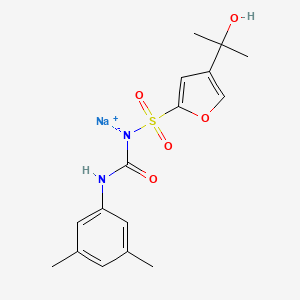
(+)-Juniper Camphor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is derived from the wood of the camphor laurel tree, Cinnamomum camphora, and has been used for centuries in traditional medicine and as an aromatic compound . The compound is known for its distinctive, penetrating aroma and is widely used in various applications, including medicinal, industrial, and aromatic purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Juniper Camphor typically involves the oxidation of borneol or isoborneol. One common method is the oxidation of isoborneol using chromic acid or other oxidizing agents . Another approach involves the use of anhydrous acetic acid to produce isobornyl acetate, which is then converted to isoborneol through saponification and subsequently oxidized to camphor .
Industrial Production Methods
Industrial production of this compound often involves the steam distillation of the wood and leaves of the camphor tree. The crude camphor is then purified through sublimation to obtain the final product . This method is widely used due to its efficiency and the high yield of camphor obtained.
化学反応の分析
Types of Reactions
(+)-Juniper Camphor undergoes various chemical reactions, including:
Oxidation: Camphor can be oxidized to camphoric acid using nitric acid.
Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol and isoborneol.
Substitution: Camphor can undergo halogenation reactions, such as bromination, to form bromocamphor.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Bromocamphor.
科学的研究の応用
(+)-Juniper Camphor has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its effects on sensory receptors, such as transient receptor potential channels.
Medicine: Utilized in topical analgesics for its counterirritant properties.
Industry: Employed as a plasticizer for nitrocellulose and in the production of carbon nanotubes.
作用機序
(+)-Juniper Camphor exerts its effects by activating and desensitizing sensory nerves. It activates heat-sensitive transient receptor potential vanilloid subtype 1 (TRPV1) and transient receptor potential vanilloid subtype 3 (TRPV3) receptors, leading to a warm sensation . Additionally, it inhibits the response of cold-sensitive transient receptor potential melastatin 8 (TRPM8) receptors . This dual action contributes to its analgesic and counterirritant properties .
類似化合物との比較
Similar Compounds
Menthol: Another monoterpene that activates cold-sensitive TRPM8 receptors.
Eucalyptol: A monoterpene with similar sensory effects.
Uniqueness
(+)-Juniper Camphor is unique in its ability to activate both heat-sensitive and cold-sensitive receptors, providing a dual sensory effect . This property distinguishes it from other similar compounds, such as menthol and eucalyptol, which primarily activate cold-sensitive receptors .
特性
分子式 |
C15H26O |
|---|---|
分子量 |
222.37 g/mol |
IUPAC名 |
(1R,4aR,8aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3/t13-,14-,15-/m1/s1 |
InChIキー |
STRABSCAWZINIF-RBSFLKMASA-N |
異性体SMILES |
CC(=C1CC[C@]2(CCC[C@@]([C@@H]2C1)(C)O)C)C |
正規SMILES |
CC(=C1CCC2(CCCC(C2C1)(C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)

